molecular formula C8H17NO B12985059 Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine

Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine

Cat. No.: B12985059
M. Wt: 143.23 g/mol
InChI Key: ARPCUVCVGQEJMC-UHFFFAOYSA-N
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Description

Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine is a chiral cyclobutane derivative with a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are subjected to nucleophilic substitution reactions with isopropylamine and methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1s,3s)-3-hydroxycyclobutan-1-amine
  • Rel-(1s,3s)-N-methyl-3-methoxycyclobutan-1-amine
  • Rel-(1s,3s)-N-ethyl-3-methoxycyclobutan-1-amine

Uniqueness

Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine is unique due to its specific stereochemical configuration and the presence of both isopropyl and methoxy groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methoxy-N-propan-2-ylcyclobutan-1-amine

InChI

InChI=1S/C8H17NO/c1-6(2)9-7-4-8(5-7)10-3/h6-9H,4-5H2,1-3H3

InChI Key

ARPCUVCVGQEJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(C1)OC

Origin of Product

United States

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